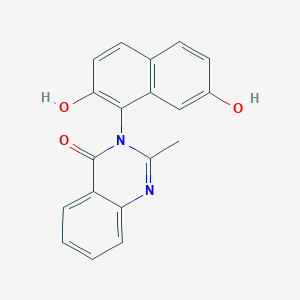
4(3H)-Quinazolinone, 3-(2,7-dihydroxy-1-naphthalenyl)-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,7-dihydroxynaphthalen-1-yl)-2-methylquinazolin-4(3H)-one is a synthetic organic compound that belongs to the class of quinazolinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,7-dihydroxynaphthalen-1-yl)-2-methylquinazolin-4(3H)-one typically involves the condensation of 2,7-dihydroxynaphthalene with 2-methyl-4(3H)-quinazolinone under specific reaction conditions. Common reagents used in this synthesis may include acids or bases to catalyze the reaction, and solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2,7-dihydroxynaphthalen-1-yl)-2-methylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the naphthalene ring can be oxidized to form quinones.
Reduction: The quinazolinone moiety can be reduced to form dihydroquinazolinones.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions may produce various alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving quinazolinone derivatives.
Medicine: Potential therapeutic applications due to its biological activity, such as anti-inflammatory or anticancer properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(2,7-dihydroxynaphthalen-1-yl)-2-methylquinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups and quinazolinone moiety may play a crucial role in binding to these targets and modulating their activity. Pathways involved could include inhibition of enzyme activity or interference with signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
2-methylquinazolin-4(3H)-one: Lacks the naphthalene moiety and hydroxyl groups.
2,7-dihydroxynaphthalene: Lacks the quinazolinone moiety.
3-(2-hydroxynaphthalen-1-yl)-2-methylquinazolin-4(3H)-one: Similar structure but with only one hydroxyl group on the naphthalene ring.
Uniqueness
3-(2,7-dihydroxynaphthalen-1-yl)-2-methylquinazolin-4(3H)-one is unique due to the presence of both the dihydroxynaphthalene and quinazolinone moieties, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
CAS No. |
61741-80-8 |
|---|---|
Molecular Formula |
C19H14N2O3 |
Molecular Weight |
318.3 g/mol |
IUPAC Name |
3-(2,7-dihydroxynaphthalen-1-yl)-2-methylquinazolin-4-one |
InChI |
InChI=1S/C19H14N2O3/c1-11-20-16-5-3-2-4-14(16)19(24)21(11)18-15-10-13(22)8-6-12(15)7-9-17(18)23/h2-10,22-23H,1H3 |
InChI Key |
POMVYATZMHMDKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=C(C=CC4=C3C=C(C=C4)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















